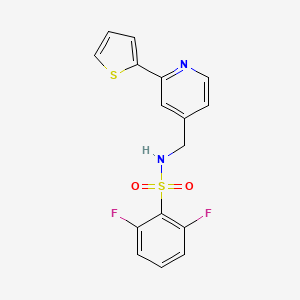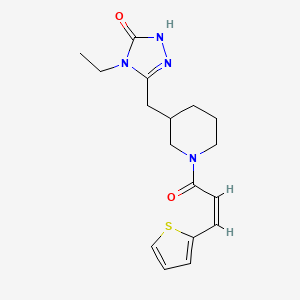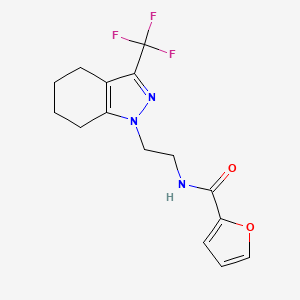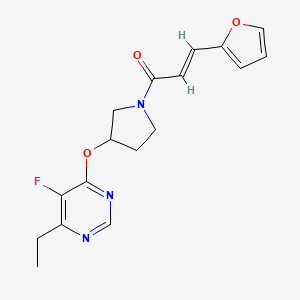
methyl (E)-4-(benzenesulfonyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-4-(benzenesulfonyl)but-2-enoate is a chemical compound that is part of a broader class of organic molecules known for their utility in synthetic organic chemistry. These compounds are characterized by the presence of a sulfonyl group attached to a butene moiety, which can be involved in various chemical reactions due to the presence of a double bond.
Synthesis Analysis
The synthesis of related sulfonyl-containing compounds has been reported in the literature. For instance, (E)- and (Z)-1-benzenesulfonyl-4-trimethylsilyl-2-butenes have been prepared from 4-trimethylsilyl-1-buten-3-ol, n-butyllithium, and benzenesulfenyl chloride, followed by oxidation with hydrogen peroxide . This method showcases the versatility of sulfonyl compounds in synthesis, as they can be transformed into various other functional groups.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl (E)-4-(benzenesulfonyl)but-2-enoate has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was determined by X-ray analysis, revealing insights into the geometry and conformation of the sulfonyl moiety in relation to the rest of the molecule .
Chemical Reactions Analysis
Sulfonyl compounds are known to participate in a variety of chemical reactions. The compound methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, for instance, has been used as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate to afford Michael adducts . This demonstrates the reactivity of the double bond in the presence of a sulfonyl group, which can be exploited in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl compounds are influenced by the presence of the sulfonyl group and the double bond. These properties can be studied using various spectroscopic methods, such as IR, NMR, and UV-Vis spectroscopy, as well as computational methods like density functional theory (DFT) . The global chemical reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties of these compounds can provide valuable information about their behavior in different environments .
Wissenschaftliche Forschungsanwendungen
Enhanced Reactivity in Friedel-Crafts Sulfonylation
A study utilizing 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional reaction media demonstrated enhanced reactivity in the Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes. This process furnished almost quantitative yields of diaryl sulfones under ambient conditions, showcasing the potential of these ionic liquids in sulfonylation reactions involving benzenesulfonyl chloride derivatives (Nara, Harjani, & Salunkhe, 2001).
Chain Transfer Reagents in Radical Polymerization
Ethyl α-benzene- (EBSA) and α-toluenesulfonylmethylacrylate (ETSA) have been identified as effective chain transfer reagents in the radical polymerization of conjugative monomers such as methyl methacrylate (MMA) and styrene (St). This highlights their role in the synthesis of polymers with arenesulfonyl groups at one terminal, suggesting their utility in creating polymers with specific functional groups (Sato, Seno, Kobayashi, Kohno, & Tanaka, 1995).
Synthesis of Biologically Active Intermediates
A synthesis strategy for methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates through Friedel–Crafts acylation of substituted benzenes has been demonstrated. This method efficiently produces 4-arylbutanoates, crucial intermediates for synthesizing biologically active compounds, including ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).
Isomerization Reaction Using RuClH(CO)(PPh3)3
Research on the isomerization reaction of olefins catalyzed by RuClH(CO)(PPh3)3 demonstrated the potential of ruthenium catalysts in migrating double bonds in unsaturated compounds. This opens avenues for synthesizing enol ethers and other valuable organic compounds through catalyzed isomerization processes (Wakamatsu, Nishida, Adachi, & Mori, 2000).
α-Methylene-β-Keto Sulfones Synthesis
Modified Jones oxidation of 2-(benzenesulfonyl)-2-alken-1-ols has been used to yield a variety of α-methylene-β-keto sulfones, including crystalline compounds. These sulfones are stable and resistant to polymerization, indicating their potential as intermediates in organic synthesis (Weichert & Hoffmann, 1991).
Chromatography of Lipids Using Bonded-Sulfonic Acid Phase
A technique employing solid-phase extraction columns with bonded benzenesulfonic acid groups for silver ion chromatography of lipids has been developed. This method effectively separates fatty acid methyl esters by degree of unsaturation, demonstrating its utility in lipid analysis (Christie, 1989).
Eigenschaften
IUPAC Name |
methyl (E)-4-(benzenesulfonyl)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-15-11(12)8-5-9-16(13,14)10-6-3-2-4-7-10/h2-8H,9H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSCHUMZRHHZFN-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-4-(benzenesulfonyl)but-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9-Difluoro-7-azadispiro[3.0.35.14]nonane](/img/structure/B2549478.png)


![Ethyl 3-[8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2549483.png)


![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)
![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)
![7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549494.png)

![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)
![3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B2549497.png)
![5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2549499.png)
